molecular formula C15H16ClF3N2O3S B13789711 1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride CAS No. 935534-42-2

1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride

Cat. No.: B13789711
CAS No.: 935534-42-2
M. Wt: 396.8 g/mol
InChI Key: OVVFXKMPJNZRGJ-UHFFFAOYSA-N
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Description

1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound’s structure includes a trifluoroacetyl group, a piperidine ring, an indoline moiety, and a sulfonyl chloride group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(trifluoroacetyl)piperidine with indoline-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Electrophilic Aromatic Substitution: Catalysts like aluminum chloride or iron(III) chloride are used to facilitate the reaction.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Indole Derivatives: Formed from the oxidation of the indoline moiety.

Scientific Research Applications

1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands, aiding in the understanding of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of 1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride is primarily related to its ability to interact with specific molecular targets. The trifluoroacetyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their function. These interactions can affect various biological pathways, making the compound useful in the study of enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride is unique due to its combination of functional groups, which provide a diverse range of reactivity and applications. The presence of the trifluoroacetyl group enhances its stability and reactivity, while the sulfonyl chloride group allows for further functionalization. The indoline moiety adds to its versatility, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

935534-42-2

Molecular Formula

C15H16ClF3N2O3S

Molecular Weight

396.8 g/mol

IUPAC Name

1-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]-2,3-dihydroindole-5-sulfonyl chloride

InChI

InChI=1S/C15H16ClF3N2O3S/c16-25(23,24)12-1-2-13-10(9-12)3-8-21(13)11-4-6-20(7-5-11)14(22)15(17,18)19/h1-2,9,11H,3-8H2

InChI Key

OVVFXKMPJNZRGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCC3=C2C=CC(=C3)S(=O)(=O)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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